Cas no 88537-32-0 (4H-Dithieno[3,2-b:2',3'-d]pyrrole)

4H-Dithieno[3,2-b:2',3'-d]pyrrole is a heterocyclic compound featuring a fused dithienopyrrole core, which exhibits notable electronic and optoelectronic properties. Its rigid, planar structure enhances π-conjugation, making it valuable for applications in organic semiconductors, conductive polymers, and photovoltaic materials. The compound's high electron-donating capacity and stability under oxidative conditions contribute to its utility in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Additionally, its tunable solubility and functionalization potential allow for tailored modifications to suit specific material requirements. These characteristics position it as a promising building block for advanced materials in optoelectronic and energy-related research.
4H-Dithieno[3,2-b:2',3'-d]pyrrole structure
88537-32-0 structure
商品名:4H-Dithieno[3,2-b:2',3'-d]pyrrole
CAS番号:88537-32-0
MF:C8H5NS2
メガワット:179.262
MDL:MFCD13178401
CID:1120459
PubChem ID:13122712

4H-Dithieno[3,2-b:2',3'-d]pyrrole 化学的及び物理的性質

名前と識別子

    • 4H-Dithieno[3,2-b:2',3'-d]pyrrole
    • 4H-dithieno[3,2-d:3',2'-e]pyrrole
    • 4-R-4H-DITHIENO[3 2-B:2' 3'-D]PYRROLE
    • 88537-32-0
    • 3,11-dithia-7-azatricyclo[6.3.0.0?,?]undeca-1(8),2(6),4,9-tetraene
    • 4-R-4H-dithieno[3,2-b:2',3'-d]pyrrole
    • 4H-Bisthieno[3,2-b:2',3'-d]pyrrole
    • F11810
    • AS-77358
    • MFCD13178401
    • dithieno[3,2-b:2',3'-d]pyrrole
    • DTXSID10519613
    • 3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
    • SCHEMBL988816
    • 3,11-DITHIA-7-AZATRICYCLO[6.3.0.0(2),?]UNDECA-1(8),2(6),4,9-TETRAENE
    • MDL: MFCD13178401
    • インチ: InChI=1S/C8H5NS2/c1-3-10-7-5(1)9-6-2-4-11-8(6)7/h1-4,9H
    • InChIKey: VBSAGAKIMFPMFV-UHFFFAOYSA-N
    • ほほえんだ: C1=CSC2=C1NC3=C2SC=C3

計算された属性

  • せいみつぶんしりょう: 178.98634151g/mol
  • どういたいしつりょう: 178.98634151g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 72.3Ų

4H-Dithieno[3,2-b:2',3'-d]pyrrole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB460841-250mg
4-R-4H-Dithieno[3,2-b:2',3'-d]pyrrole; .
88537-32-0
250mg
€261.00 2025-02-15
abcr
AB460841-250 mg
4-R-4H-Dithieno[3,2-b:2',3'-d]pyrrole; .
88537-32-0
250mg
€342.60 2023-04-22
eNovation Chemicals LLC
Y1014606-1g
4H-Dithieno[3,2-b:2',3'-d]pyrrole
88537-32-0 95%
1g
$595 2024-06-06
eNovation Chemicals LLC
Y1014606-100mg
4H-Dithieno[3,2-b:2',3'-d]pyrrole
88537-32-0 95%
100mg
$130 2025-02-22
eNovation Chemicals LLC
Y1014606-5g
4H-Dithieno[3,2-b:2',3'-d]pyrrole
88537-32-0 95%
5g
$2285 2025-02-22
A2B Chem LLC
AI59253-250mg
4H-Dithieno[3,2-b:2',3'-d]pyrrole
88537-32-0 97%
250mg
$148.00 2024-04-19
Ambeed
A295116-1g
4H-Dithieno[3,2-b:2',3'-d]pyrrole
88537-32-0 97%
1g
$703.0 2025-03-04
Aaron
AR00IFUP-5g
4H-Dithieno[3,2-b:2',3'-d]pyrrole
88537-32-0 97%
5g
$2353.00 2025-02-10
1PlusChem
1P00IFMD-250mg
4H-Dithieno[3,2-b:2',3'-d]pyrrole
88537-32-0 97%
250mg
$162.00 2024-04-20
eNovation Chemicals LLC
Y1014606-250mg
4H-Dithieno[3,2-b:2',3'-d]pyrrole
88537-32-0 95%
250mg
$205 2025-02-22

4H-Dithieno[3,2-b:2',3'-d]pyrrole 関連文献

4H-Dithieno[3,2-b:2',3'-d]pyrroleに関する追加情報

4H-Dithieno[3,2-b:2',3'-d]pyrrole (CAS No. 88537-32-0) is a unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science due to its versatile structural properties and potential applications. This molecule belongs to the family of pyrroles with dithieno substituents, making it a valuable component for various chemical and biological applications. In recent years, advancements in synthetic chemistry have enabled the efficient synthesis of 4H-Dithieno[3,2-b:2',3'-d]pyrrole, paving the way for its exploration in drug discovery, materials science, and catalysis. The structure of 4H-Dithieno[3,2-b:2',3'-d]pyrrole features a pyrrole core fused with two thiophene rings in a bicyclic arrangement. This unique architecture provides the molecule with exceptional thermal stability, electronic properties, and reactivity, which are highly desirable for applications in drug delivery systems, photovoltaic materials, and as precursors for functional polymers. The compound's ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and cycloaddition reactions, has made it a valuable building block in organic synthesis. In the realm of pharmaceutical research, 4H-Dithieno[3,2-b:2',3'-d]pyrrole has shown promise as a lead compound for the development of drugs targeting various disease states. Recent studies have highlighted its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis. Furthermore, the molecule's excellent solubility and bioavailability make it an attractive candidate for further preclinical evaluation. Beyond pharmaceutical applications, 4H-Dithieno[3,2-b:2',3'-d]pyrrole has been explored as a component in materials science, particularly in the development of organic semiconductors. Its electron-deficient nature and extended conjugation system render it suitable for use in field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in material synthesis have enabled the incorporation of 4H-Dithieno[3,2-b:2',3'-d]pyrrole into polymer matrices, resulting in materials with enhanced mechanical properties and electrical conductivity. Another area of research that has gained traction is the use of 4H-Dithieno[3,2-b:2',3'-d]pyrrole as a catalyst precursor in asymmetric catalysis. The molecule's rigid structure and chiral properties make it an excellent candidate for the development of highly enantioselective catalysts, which are critical in the synthesis of pharmaceutical intermediates and fine chemicals. In summary, 4H-Dithieno[3,2-b:2',3'-d]pyrrole (CAS No. 88537-32-0) is a multifaceted compound with a wide range of applications in both the pharmaceutical and materials science domains. Ongoing research continues to uncover new avenues for its utilization, further solidifying its position as a valuable tool in modern chemical research.

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清らかである:99%/99%
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